2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethylpyrrole moiety, and an imidazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through a condensation reaction, where the pyrrole and imidazolidinone intermediates are reacted in the presence of a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl groups in the imidazolidinone ring, potentially forming alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Alcohol derivatives of the imidazolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. The presence of the chlorophenyl group and the imidazolidinone ring suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its chlorophenyl and imidazolidinone moieties. These interactions could modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the chlorophenyl group, dimethylpyrrole moiety, and imidazolidinone ring makes it distinct from other similar compounds, providing unique reactivity and biological activity.
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[(4E)-4-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-15-8-10-19(11-9-15)27-23(31)14-29-24(32)21(28-25(29)33)13-18-12-16(2)30(17(18)3)22-7-5-4-6-20(22)26/h4-13H,14H2,1-3H3,(H,27,31)(H,28,33)/b21-13+ |
InChI Key |
LJJUSLQPNWOGHB-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=CC=C4Cl)C)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4Cl)C)NC2=O |
Origin of Product |
United States |
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